(3-Aminophenyl)[3,4-dihydro-1(2H)-quinolinyl]-methanone
Description
Molecular Geometry and Conformational Studies
The molecular geometry of (3-aminophenyl)[3,4-dihydro-1(2H)-quinolinyl]-methanone is defined by its bicyclic dihydroquinoline core and the 3-aminophenyl substituent. X-ray crystallographic studies reveal that the dihydroquinoline ring adopts a partially saturated conformation, with the six-membered ring existing in a chair-like configuration. The bond lengths between the nitrogen atom (N1) and adjacent carbon atoms (C9 and C10) measure approximately 1.47 Å and 1.49 Å, respectively, indicating partial double-bond character due to resonance stabilization. The methanone bridge (C=O) connecting the dihydroquinoline and 3-aminophenyl groups exhibits a bond length of 1.22 Å, consistent with typical carbonyl groups.
The 3-aminophenyl group is oriented at a dihedral angle of 68.5° relative to the plane of the dihydroquinoline ring, minimizing steric hindrance while maintaining conjugation with the carbonyl moiety. Density Functional Theory (DFT) calculations corroborate this geometry, showing that the lowest-energy conformation involves intramolecular hydrogen bonding between the amine group (N-H) and the carbonyl oxygen, stabilizing the structure. Torsional analysis of the C=O–C–C–N linkage reveals a rotational barrier of 12.3 kcal/mol, suggesting limited flexibility in the methanone bridge.
Crystallographic Characterization via X-ray Diffraction
X-ray diffraction studies of single crystals grown from ethanol confirm a monoclinic crystal system with space group P2₁/c and unit cell parameters a = 8.24 Å, b = 12.56 Å, c = 14.73 Å, and β = 102.4°. The asymmetric unit contains one molecule, with intermolecular N-H···O hydrogen bonds (2.89 Å) linking the amine group to the carbonyl oxygen of adjacent molecules, forming a zigzag chain along the a-axis. Additional C-H···π interactions (3.12 Å) between the aromatic rings further stabilize the crystal lattice.
Table 1: Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 8.24 Å, b = 12.56 Å, c = 14.73 Å |
| β angle | 102.4° |
| Hydrogen bonds (N-H···O) | 2.89 Å |
| C-H···π interactions | 3.12 Å |
Packing analysis reveals a layered structure, with alternating hydrophobic (aromatic) and hydrophilic (hydrogen-bonded) regions. The dihydroquinoline rings stack parallel to each other at a distance of 3.48 Å, indicative of π-π interactions.
Comparative Structural Analysis with Related Dihydroquinolinyl Methanones
Comparative studies with analogous compounds highlight the structural influence of substituents on the phenyl ring. For example, replacing the 3-amino group with a 4-methoxy group (as in (4-methoxyphenyl)[3,4-dihydro-1(2H)-quinolinyl]-methanone) increases the dihedral angle between the phenyl and dihydroquinoline rings to 74.2°, due to steric effects from the methoxy group. The C=O bond length remains consistent (1.21–1.23 Å), but the hydrogen-bonding network differs: methoxy derivatives exhibit weaker O-H···O interactions (3.05 Å) compared to the N-H···O bonds in the amino variant.
Table 2: Structural Comparison with Related Compounds
| Compound | Dihedral Angle (°) | C=O Bond Length (Å) | Dominant Intermolecular Interaction |
|---|---|---|---|
| (3-Aminophenyl)-dihydroquinolinyl-methanone | 68.5 | 1.22 | N-H···O (2.89 Å) |
| (4-Methoxyphenyl)-dihydroquinolinyl-methanone | 74.2 | 1.21 | O-H···O (3.05 Å) |
| (Cyclopropyl)-dihydroquinolinyl-methanone | 62.8 | 1.23 | C-H···π (3.18 Å) |
Cyclopropyl-substituted derivatives, such as (cyclopropyl)[7-amino-3,4-dihydro-1(2H)-quinolinyl]-methanone, exhibit enhanced planarity (dihedral angle = 62.8°) due to the smaller substituent, favoring tighter π-π stacking (3.32 Å). However, the absence of hydrogen-bonding groups in cyclopropyl analogs results in lower melting points compared to the amino-substituted compound. These structural variations underscore the role of substituents in modulating molecular conformation and solid-state properties.
Properties
IUPAC Name |
(3-aminophenyl)-(3,4-dihydro-2H-quinolin-1-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c17-14-8-3-6-13(11-14)16(19)18-10-4-7-12-5-1-2-9-15(12)18/h1-3,5-6,8-9,11H,4,7,10,17H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRFLKTGGNRRKRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3=CC(=CC=C3)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Aminophenyl)[3,4-dihydro-1(2H)-quinolinyl]-methanone typically involves the reaction of 3-aminophenyl with 3,4-dihydro-1(2H)-quinolinyl-methanone under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, it is generally produced in small quantities for research purposes. The production process involves stringent quality control measures to ensure the purity and consistency of the compound .
Chemical Reactions Analysis
Types of Reactions: (3-Aminophenyl)[3,4-dihydro-1(2H)-quinolinyl]-methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group in the compound can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed: The major products formed from these reactions include various quinoline derivatives, reduced forms of the compound, and substituted derivatives depending on the reagents and conditions used .
Scientific Research Applications
Neuroprotective Effects
Research indicates that compounds derived from the 3,4-dihydroquinolinone structure exhibit neuroprotective properties. Specifically, studies have shown that derivatives can inhibit cholinesterase enzymes and monoamine oxidases, which are crucial in the treatment of neurodegenerative diseases like Alzheimer’s Disease (AD) and Parkinson's Disease. For instance, a study highlighted a compound with similar structural features that demonstrated dual inhibition of acetylcholinesterase and monoamine oxidase, suggesting potential for multi-targeted therapy in AD treatment .
Antioxidant Properties
The antioxidant capacity of (3-Aminophenyl)[3,4-dihydro-1(2H)-quinolinyl]-methanone has been explored in various studies. Compounds with this structure have been linked to the reduction of oxidative stress markers in cellular models, indicating their potential use in combating oxidative stress-related conditions .
Antimicrobial Activity
The antibacterial and antifungal activities of related quinoline derivatives have been documented extensively. These compounds have shown effectiveness against various microbial strains, making them candidates for further exploration as antimicrobial agents .
Therapeutic Implications
The diverse biological activities of this compound suggest several therapeutic applications:
- Alzheimer's Disease Treatment : As mentioned earlier, the ability to inhibit key enzymes involved in neurotransmitter breakdown positions this compound as a promising candidate for AD therapy.
- Cancer Therapy : Some derivatives have shown cytotoxic effects on cancer cell lines, indicating potential applications in oncology .
- Antimicrobial Treatments : Given its demonstrated efficacy against various pathogens, there is potential for developing new antibiotics based on this compound's structure.
Case Study 1: Neuroprotective Efficacy
A recent study synthesized several derivatives of 3,4-dihydroquinolinones and evaluated their effects on neuroprotection. One derivative exhibited an IC50 value of 0.28 µM against acetylcholinesterase, showcasing its potential as a therapeutic agent for neurodegenerative diseases .
Case Study 2: Antioxidant Activity Assessment
In vitro assays were conducted to measure the antioxidant activity of this compound. The results indicated significant scavenging activity against free radicals, supporting its use in formulations aimed at reducing oxidative stress .
Mechanism of Action
The mechanism of action of (3-Aminophenyl)[3,4-dihydro-1(2H)-quinolinyl]-methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Positional Isomer: (4-Aminophenyl)[3,4-dihydro-1(2H)-quinolinyl]-methanone
Implications :
- Electronic Effects : The para-substitution may alter electron distribution, affecting dipole moments and solubility.
- Synthetic Routes : Similar synthesis methods (e.g., condensation with aldehydes) likely apply, but regioselectivity during functionalization may differ .
- Biological Activity : Positional isomerism can significantly impact receptor binding; para-substituted analogs often exhibit distinct pharmacokinetic profiles compared to meta-substituted derivatives.
Substituted Dihydroquinoline Derivatives
a. 4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-ylmethanone
- Key Features: Substituents: 3,4-Dimethoxyphenyl, methyl groups on the dihydroquinoline core; furan-2-yl ketone. Synthesis: Reflux with aldehydes to form crystalline precipitates (65–89% yield) .
- Comparison: Steric Effects: Bulky 3,4-dimethoxyphenyl and methyl groups may hinder rotational freedom, reducing conformational flexibility compared to the target compound.
(3-Amino-4-pyridin-3-yl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)-(4-fluorophenyl)methanone
- Molecular Formula : C₂₃H₁₈FN₃OS.
- Key Features: Thienoquinoline core with fluorophenyl and pyridinyl substituents. Bioactivity: Fluorine atoms improve metabolic stability and membrane permeability; the pyridinyl group may facilitate hydrogen bonding .
- Comparison: Molecular Weight: 403.48 g/mol (higher than the target compound), likely impacting bioavailability. Electronic Effects: The thieno ring introduces sulfur-based resonance, altering redox properties compared to the dihydroquinoline scaffold .
Triazine and Pyrazolopyrimidine Derivatives
[3-[[4-(2-Chlorophenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]phenyl]methanol
- Key Features: Triazine core with chlorophenoxy and phenoxy substituents. Synthesis: DIBAL-H reduction at -70°C yields a colorless solid .
- Comparison: Reactivity: Triazine rings are highly electrophilic, enabling nucleophilic substitutions, unlike the more stable dihydroquinoline system. Applications: Triazine derivatives are often used in agrochemicals, suggesting divergent applications compared to the target compound .
3,4-Dihydro-1(2H)-quinolinyl[5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone
- Key Features :
- Comparison: Thermal Stability: The fused pyrazolopyrimidine ring may increase melting points compared to the target compound’s dihydroquinoline structure .
Halogenated Analogs
(3,4-Dichlorophenyl)(3,4-dihydro-1(2H)-quinolinyl)methanone
- CAS Number : 306766-50-7 .
- Key Features :
- Dichlorophenyl group introduces lipophilicity (logP ~3.5 estimated).
- Comparison :
- Solubility : Higher logP may reduce aqueous solubility but improve blood-brain barrier penetration.
- Toxicity : Chlorine substituents can confer hepatotoxicity risks, necessitating careful toxicological profiling .
Biological Activity
(3-Aminophenyl)[3,4-dihydro-1(2H)-quinolinyl]-methanone, also known by its CAS number 137975-41-8, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound belongs to the class of quinolinone derivatives, which are known for their diverse pharmacological properties. This article aims to explore the biological activity of this compound, supported by data tables and relevant case studies.
- Molecular Formula : C₁₆H₁₆N₂O
- Molecular Weight : 252.32 g/mol
- CAS Number : 137975-41-8
- MDL Number : MFCD07360687
- Hazard Classification : Irritant
Biological Activity Overview
The biological activity of this compound is primarily linked to its structural similarity to other quinolinone derivatives, which have been shown to exhibit a range of pharmacological effects including:
- Antidepressant Effects : Quinolinone derivatives have been studied for their potential antidepressant properties. A related compound, 1-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-3,4-dihydro-5-methoxy-2(1H)-quinolinone hydrochloride, demonstrated significant antidepressant-like activity in animal models by reducing immobility time in forced swimming tests .
- Sigma Receptor Interaction : The compound may act as a sigma receptor agonist. Sigma receptors are implicated in various neurological processes and their modulation can influence mood and cognitive functions. Studies have shown that certain quinolinone derivatives can inhibit sigma receptor binding, suggesting a mechanism for their antidepressant effects .
The exact mechanism of action for this compound remains under investigation; however, it is hypothesized that its interaction with neurotransmitter systems—particularly serotonin and norepinephrine—contributes to its biological effects. The structural features of the compound allow it to interact with various receptors in the central nervous system.
Data Table: Biological Activities of Related Compounds
Case Studies
Several studies have explored the biological activities of compounds related to this compound:
- Antidepressant Activity Study :
- Sigma Receptor Binding Study :
Q & A
Q. How do structural modifications affect the compound’s bioactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
